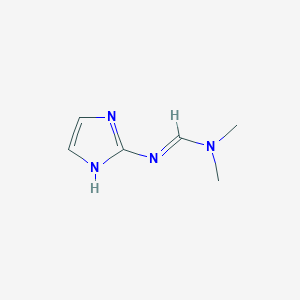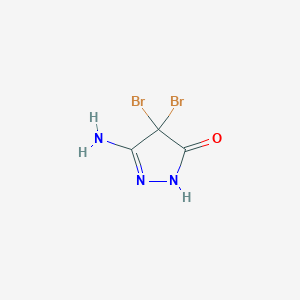
Tetrahydropyridazine-1,2-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyridazine-1,2-dicarbaldehyde (TPDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPDC is a cyclic molecule that contains two aldehyde groups, making it a versatile building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde is not well understood. However, it is believed that Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules, such as proteins and nucleic acids, through its aldehyde groups. This interaction may lead to changes in the conformation or activity of these molecules.
Biochemical and Physiological Effects:
Tetrahydropyridazine-1,2-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. In one study, Tetrahydropyridazine-1,2-dicarbaldehyde was found to inhibit the activity of a protein called MMP-9, which is involved in the breakdown of extracellular matrix proteins. This inhibition may have potential therapeutic applications in the treatment of diseases such as cancer and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tetrahydropyridazine-1,2-dicarbaldehyde is its versatility as a building block for the synthesis of other compounds. Tetrahydropyridazine-1,2-dicarbaldehyde can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of compounds. However, one limitation of Tetrahydropyridazine-1,2-dicarbaldehyde is its low yield in the synthesis reaction. This can make it difficult and expensive to produce large quantities of Tetrahydropyridazine-1,2-dicarbaldehyde.
Direcciones Futuras
There are several future directions for research on Tetrahydropyridazine-1,2-dicarbaldehyde. One direction is the development of new fluorescent probes based on Tetrahydropyridazine-1,2-dicarbaldehyde. These probes could be used to detect a wider range of biological molecules and could have potential applications in disease diagnosis and drug discovery. Another direction is the investigation of the mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde. Understanding how Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules could lead to the development of new therapeutic agents. Finally, the synthesis of Tetrahydropyridazine-1,2-dicarbaldehyde derivatives with improved yields and properties could lead to the development of new compounds with a wide range of applications.
Métodos De Síntesis
Tetrahydropyridazine-1,2-dicarbaldehyde can be synthesized by the reaction of pyridine-2,6-dicarboxylic acid with sodium borohydride and formaldehyde. This reaction produces Tetrahydropyridazine-1,2-dicarbaldehyde as a white solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
Tetrahydropyridazine-1,2-dicarbaldehyde has been used in a variety of scientific research applications. One of the most notable applications is in the synthesis of fluorescent probes. Tetrahydropyridazine-1,2-dicarbaldehyde can be used as a building block for the synthesis of fluorescent probes that can be used to detect various biological molecules, such as proteins and nucleic acids. Tetrahydropyridazine-1,2-dicarbaldehyde-based fluorescent probes have been used in a variety of applications, including cellular imaging and drug discovery.
Propiedades
Número CAS |
189807-28-1 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
diazinane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2 |
Clave InChI |
BKWBJAMZEUGAIC-UHFFFAOYSA-N |
SMILES |
C1CCN(N(C1)C=O)C=O |
SMILES canónico |
C1CCN(N(C1)C=O)C=O |
Sinónimos |
1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



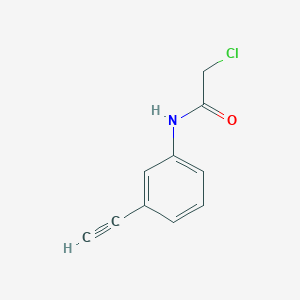
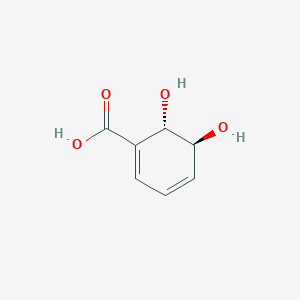
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)


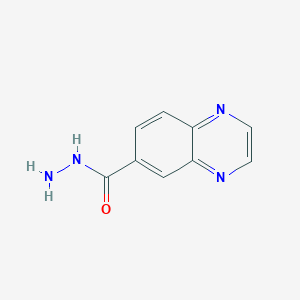

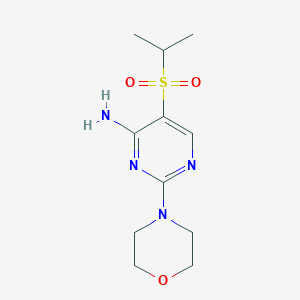
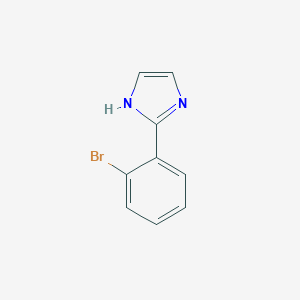
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)

